molecular formula C18H15NO2 B6415837 2-(4-Benzyloxyphenyl)-5-hydroxypyridine, 95% CAS No. 1237007-60-1

2-(4-Benzyloxyphenyl)-5-hydroxypyridine, 95%

Cat. No. B6415837
CAS RN: 1237007-60-1
M. Wt: 277.3 g/mol
InChI Key: IUNJRKUJWLYTCF-UHFFFAOYSA-N
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Description

2-(4-Benzyloxyphenyl)-5-hydroxypyridine, 95% (2-BP-5HP) is an organic compound with a wide range of applications in various scientific fields. This compound has been studied for its potential applications in medicine, biochemistry, and synthetic chemistry. 2-BP-5HP is a member of the pyridine family, and its structure is similar to that of other pyridine derivatives. Its unique properties make it an attractive choice for various applications.

Scientific Research Applications

Hydroxypyridinone Complexes and Medical Applications

Hydroxypyridinones, including compounds structurally related to 2-(4-Benzyloxyphenyl)-5-hydroxypyridine, are highlighted for their efficiency as metal chelators, particularly for aluminum (Al) and iron (Fe). Their high affinity for these metals at physiological conditions suggests their potential use as scavengers, offering prospects for medical applications in conditions related to metal overload or toxicity. The favorable lipo-hydrophilic balance of hydroxypyridinones supports their role in future therapeutic strategies, especially in chelation therapy (Santos, 2002).

Role in Drug Discovery and Biological Activities

Hydroxypyranone and hydroxypyridinone cores are significant in medicinal chemistry due to their broad spectrum of pharmacological activities. Derivatives of these compounds have shown antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antioxidant, anticonvulsant, and anti-diabetic properties. This broad range of activities is attributed to their interaction mechanisms with biological targets, providing a solid foundation for developing new therapeutic agents. The structural diversity and modification of these compounds allow for the exploration of their structure-activity relationships (SAR), enhancing their drug discovery potential (He et al., 2021).

Antioxidant Properties and Mechanisms

The antioxidant properties of hydroxycinnamic acids and their derivatives, including hydroxypyridine-related compounds, have been extensively studied. These compounds exhibit strong radical scavenging activities, which are crucial in mitigating oxidative stress and preventing cellular damage. The structural elements such as the presence of hydroxy groups and their positions significantly influence their antioxidant activity. These insights are vital for designing molecules with enhanced efficacy against oxidative stress-related conditions (Razzaghi-Asl et al., 2013).

Applications in Photodynamic Therapy

In the field of photodynamic therapy (PDT), the accumulation and effectiveness of photosensitizers are key factors determining the therapy's success. Compounds within the hydroxypyridinone family can influence the production and accumulation of protoporphyrin IX, a significant photosensitizer, by interacting with biological pathways. These interactions highlight the potential of hydroxypyridinone derivatives in enhancing PDT efficacy, offering insights into pretreatment strategies and the development of more effective PDT agents (Gerritsen et al., 2008).

properties

IUPAC Name

6-(4-phenylmethoxyphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-16-8-11-18(19-12-16)15-6-9-17(10-7-15)21-13-14-4-2-1-3-5-14/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNJRKUJWLYTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692791
Record name 6-[4-(Benzyloxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1237007-60-1
Record name 6-[4-(Benzyloxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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